Bismuth trioleate

Description

Systematic IUPAC Nomenclature and Structural Representation

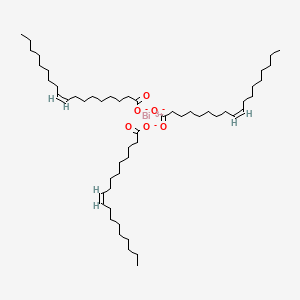

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as bismuth(3+) tri[(9Z)-9-octadecenoate] . This name reflects its composition: a central bismuth(III) cation (Bi³⁺) coordinated to three oleate anions. Each oleate ligand derives from oleic acid, formally named (9Z)-octadec-9-enoic acid, which features an 18-carbon chain with a cis double bond at the ninth position.

The structural formula is represented as Bi(OOCR)₃ , where R denotes the alkyl chain of oleic acid:

$$

\text{CH}3(\text{CH}2)7\text{CH}=\text{CH}(\text{CH}2)_7\text{COO}^−

$$

The three oleate ligands adopt a trigonal planar geometry around the bismuth center, stabilized by ionic interactions. The SMILES notation for the compound is:

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Bi+3]

This notation explicitly encodes the Z-configuration of the double bonds and the coordination environment.

Properties

IUPAC Name |

bismuth;(Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H34O2.Bi/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGQOMYDGHIKFH-GNOQXXQHSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H99BiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893552 | |

| Record name | Bismuth(3+) tri[(9Z)-9-octadecenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1053.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-95-0, 52951-38-9 | |

| Record name | Bismuthine, tris[[(9Z)-1-oxo-9-octadecenyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth (3+) oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052951389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth(3+) tri[(9Z)-9-octadecenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth (3+) oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZKF97DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Organic Synthesis

Bismuth compounds are increasingly recognized as eco-friendly alternatives to traditional heavy metal catalysts in organic synthesis. Bismuth trioleate and its derivatives have been employed in several catalytic processes:

- Catalysis in Organic Reactions : Bismuth(III) salts, including this compound, have been utilized as catalysts for various organic transformations. These include:

- Nazarov Reaction : Bismuth(III) triflate has been shown to catalyze the Nazarov reaction effectively, leading to the synthesis of indanones with good yields under mild conditions . This method is advantageous due to its insensitivity to air and moisture.

- Epoxide Opening : Bismuth salts facilitate the ring-opening of epoxides, which is crucial in synthesizing larger molecules .

Table 1: Summary of Organic Reactions Catalyzed by Bismuth Salts

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Nazarov Reaction | Bi(OTf)₃ | Up to 93% | Acetonitrile at 60 °C |

| Epoxide Opening | Bi(III) Salts | Variable | Mild conditions |

| Aldol Reactions | Bismuth Triflate | Good | Various solvents |

Medicinal Chemistry

Bismuth compounds, including this compound, exhibit significant biological activities that make them promising candidates in medicinal chemistry:

- Antimicrobial Activity : Recent studies have highlighted the effectiveness of bismuth compounds against pathogenic bacteria such as Helicobacter pylori and multidrug-resistant strains like MRSA . Bismuth's ability to disrupt bacterial metabolic pathways enhances its potential as an antimicrobial agent.

- Anticancer Properties : Bismuth complexes have shown cytotoxic effects against various cancer cell lines. For instance, bismuth compounds with specific ligands demonstrated significant antiproliferative activity against human carcinoma cells . The presence of lipophilic groups in ligands enhances the uptake and efficacy of these compounds.

Table 2: Biological Activities of Bismuth Compounds

| Activity Type | Target Organisms/Cells | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Antimicrobial | H. pylori | 8.84 | Effective against multiple strains |

| Anticancer | HepG2 (liver cancer) | <1 | Promotes apoptosis |

| MCF-7 (breast cancer) | <1 | Significant cytotoxicity |

Materials Science

In materials science, this compound has potential applications due to its unique chemical properties:

- Lubricants : Bismuth compounds are used in formulating extreme pressure grease lubricants for rolling bearings, enhancing their performance and extending service life .

- Nanomaterials : The incorporation of bismuth into nanomaterials is being explored for applications in electronics and photonics due to its semiconducting properties.

Case Studies

- Bismuth Triflate in Organic Synthesis : A study demonstrated that using bismuth triflate as a catalyst for the Nazarov reaction led to high yields of indanones without requiring special handling conditions . This showcases the compound's utility in sustainable chemistry practices.

- Antimicrobial Efficacy Against H. pylori : Research indicated that bismuth complexes could inhibit the growth of H. pylori by disrupting essential metabolic pathways, making them valuable for developing new antibiotics .

- Cytotoxicity Studies : Investigations into bismuth complexes revealed their potential as anticancer agents, with specific ligands enhancing their activity against various cancer cell lines while maintaining low toxicity towards normal cells .

Comparison with Similar Compounds

Bismuth Trioxide (Bi₂O₃)

Key Differences :

- This compound is organometallic and soluble in organic solvents, whereas Bi₂O₃ is inorganic and insoluble in non-polar media.

- Bi₂O₃ is widely used in solid oxide fuel cells due to its ionic conductivity, while this compound is niche in nanochemistry .

Bismuth Triiodide (BiI₃)

Key Differences :

- BiI₃ is a semiconductor with optoelectronic applications, contrasting with this compound’s role in solution-phase synthesis.

- This compound’s organic ligands confer colloidal stability, unlike BiI₃’s ionic lattice .

Comparison with Functionally Similar Compounds

Glyceryl Trioleate (C₅₇H₁₀₄O₆)

Key Differences :

- Glyceryl trioleate is a non-ionic triglyceride, whereas this compound is a charged coordination complex.

- Glyceryl trioleate’s hydrogenation yields biofuels, while this compound’s decomposition forms inorganic nanomaterials .

Trimethylolpropane Trioleate (TMPTO)

Key Differences :

- TMPTO is a high-molecular-weight ester with superior oxidative stability in lubricants, while this compound lacks such industrial utility .

Comparison with Organobismuth Compounds

Bismuth Amides (e.g., [Bi(NAr₂)₃])

Key Differences :

- Bismuth amides exhibit lower Bi–N bond energies, enabling radical-mediated reactions, unlike the stable Bi–O bonds in this compound .

Preparation Methods

Metathesis Reaction with Bismuth Nitrate

The most widely reported method involves a metathesis reaction between bismuth nitrate (Bi(NO₃)₃) and oleic acid in ethanol. The reaction proceeds as:

$$ \text{Bi(NO}3\text{)}3 + 3\text{C}{17}\text{H}{33}\text{COOH} \rightarrow \text{Bi(C}{17}\text{H}{33}\text{COO)}3 + 3\text{HNO}3 $$

Key Parameters :

Alternative Bismuth Precursors

Bismuth chloride (BiCl₃) can substitute bismuth nitrate, though it requires careful pH adjustment to prevent hydrolysis:

$$ \text{BiCl}3 + 3\text{C}{17}\text{H}{33}\text{COOH} \rightarrow \text{Bi(C}{17}\text{H}{33}\text{COO)}3 + 3\text{HCl} $$

Challenges : HCl byproduct necessitates neutralization, complicating purification.

Patent-Based Alkali Oleate Method

A patented approach (CH106664A) avoids nitric acid contamination by reacting sodium oleate with bismuth nitrate in the presence of mannitol:

- Dissolve sodium oleate in water.

- Add bismuth nitrate-mannitol solution to precipitate bismuth trioleate.

Advantages : Mannitol stabilizes bismuth ions, enhancing yield (reported >90%).

Industrial-Scale Manufacturing

Continuous-Flow Reactor Systems

Industrial production prioritizes efficiency:

- Reactor Type : Continuous-flow systems reduce reaction time from 6–8 hours (lab) to 2–3 hours.

- Temperature Control : Maintained at 60–80°C for consistent product quality.

- Purification : Centrifugation and solvent extraction remove HNO₃, achieving >99% purity.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 6–8 hours | 2–3 hours |

| Yield | 70–80% | 90–95% |

| Purity | >95% | >99% |

| Key Equipment | Batch reactor | Continuous-flow reactor |

Alternative Methods

Bismuth Trioxide Route

Bismuth trioxide (Bi₂O₃) reacts with oleic acid under anhydrous conditions:

$$ \text{Bi}2\text{O}3 + 6\text{C}{17}\text{H}{33}\text{COOH} \rightarrow 2\text{Bi(C}{17}\text{H}{33}\text{COO)}3 + 3\text{H}2\text{O} $$

Conditions :

- Temperature : 140–160°C.

- Solvent : Toluene or xylene to facilitate water removal via azeotropic distillation.

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate reactions:

- Advantages : 50% reduction in reaction time (≤1 hour).

- Limitations : Scalability challenges due to energy-intensive equipment.

Structural and Process Optimization

Ligand Exchange Dynamics

Oleic acid’s cis-unsaturated C18 chain governs coordination geometry. Bismuth adopts a trigonal pyramidal configuration, with Bi–O bond lengths of 2.10–2.15 Å. Van der Waals interactions between oleate chains stabilize the structure.

Spectroscopic Validation

- IR Spectroscopy : Peaks at 1540 cm⁻¹ (asymmetric COO⁻ stretch) and 1460 cm⁻¹ (symmetric COO⁻ stretch) confirm ligand binding.

- NMR : ¹H NMR shows olefinic protons at δ 5.3 ppm and methylene groups at δ 1.2–1.4 ppm.

Challenges and Mitigation Strategies

Byproduct Management

Scalability Trade-offs

Industrial methods prioritize throughput over atom economy, with solvent recovery systems reducing waste.

Q & A

Q. What are the optimal synthesis conditions for Bismuth trioleate to ensure high purity and yield?

- Methodological Answer : this compound synthesis typically involves reacting bismuth salts (e.g., Bi(NO₃)₃) with oleic acid under controlled conditions. Key parameters include:

- Temperature : 60–80°C to prevent thermal decomposition of oleic acid.

- Molar ratio : A 1:3 molar ratio of Bi³⁺ to oleic acid ensures stoichiometric binding.

- Solvent : Use non-polar solvents (e.g., hexane) to stabilize the trioleate complex.

Post-synthesis, characterize purity via Fourier-transform infrared spectroscopy (FTIR) to confirm esterification (C=O stretch at ~1700 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine X-ray diffraction (XRD) to confirm crystallinity and absence of unreacted Bi salts, nuclear magnetic resonance (NMR) for oleate chain integrity (¹³C NMR peaks at δ 130–180 ppm for carboxyl groups), and elemental analysis (CHNS/O) to validate stoichiometry. For nanoparticle forms, use transmission electron microscopy (TEM) to assess size distribution (e.g., 10–50 nm) .

Q. What are the key physicochemical properties of this compound relevant to catalytic applications?

- Methodological Answer : Focus on:

- Surface area : Use BET analysis (e.g., 200–300 m²/g for porous forms).

- Acid-base properties : Conduct potentiometric titration with n-butylamine to quantify active sites.

- Thermal stability : TGA under N₂ atmosphere shows decomposition onset at ~250°C.

Correlate these properties with catalytic performance in reactions like esterification or oxidation .

Advanced Research Questions

Q. How does this compound’s coordination geometry influence its catalytic activity in cross-coupling reactions?

- Methodological Answer : Investigate using X-ray photoelectron spectroscopy (XPS) to determine oxidation states (e.g., Bi³⁺ vs. Bi⁰) and extended X-ray absorption fine structure (EXAFS) to map coordination environments. Compare activity in Suzuki-Miyaura coupling under varying conditions (e.g., solvent polarity, base strength). For example, polar aprotic solvents (DMF) may enhance Bi³⁺-mediated oxidative addition .

Q. What statistical models are appropriate for resolving contradictions in catalytic performance data for this compound?

- Methodological Answer : Apply generalized linear models (GLM) with gamma distribution to account for non-normal variance in reaction yields. Use Tukey’s post-hoc tests to identify significant differences between experimental groups (e.g., solvent effects). For reproducibility, validate models via k-fold cross-validation and report 95% confidence intervals. Example workflow from :

model <- glm(yield \~ temperature + solvent_type, family = Gamma(link = "inverse"), data = dataset)

summary(model)

Q. How can computational modeling predict this compound’s stability under reactive atmospheres?

- Methodological Answer : Use density functional theory (DFT) to calculate binding energies of oleate ligands to Bi³⁺. Simulate degradation pathways under O₂ or H₂O exposure using molecular dynamics (MD) software (e.g., GROMACS). Validate predictions with in situ Raman spectroscopy to detect intermediate species (e.g., Bi-O-Bi bridges) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines to identify confounding variables (e.g., solvent purity, catalyst aging). Perform meta-regression to assess the impact of synthesis methods (e.g., solvothermal vs. precipitation) on outcomes. Use sensitivity analysis to isolate variables like particle size or surface defects .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s role in photodegradation experiments?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.